molecular formula C13H11IN2O3 B3107650 5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 1616500-69-6

5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No. B3107650
CAS RN: 1616500-69-6
M. Wt: 370.14 g/mol
InChI Key: UCPPUGKGKLDHNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H11IN2O3. The InChI code is 1S/C13H11IN2O3/c1-15-11(17)9(12(18)16(2)13(15)19)7-8-5-3-4-6-10(8)14/h3-7H,1-2H3 . This indicates the compound’s structure and the arrangement of atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 370.14 g/mol . It is a solid in its physical form . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Regioselective Cycloaddition of Nitrile Imines

This compound has been used in the regioselective synthesis of spiro-pyrazoline-imidazolidine-2,4-diones based on a 1,3-dipolar cycloaddition reaction of nitrile imines . This process is significant as it leads to the formation of a 5-disubstituted pyrazoline ring .

Synthesis of Spiro-compounds

The compound has been used in the synthesis of novel hydantion and thiohydantoin-based spiro-compounds via the Diels–Alder reactions . These reactions proceed regioselectively and stereoselectively, forming exo-isomers in the reactions with cyclic dienes .

Biological Activity

Pyrazoles and pyrazolines, which can be obtained via the 1,3-dipolar cycloaddition reaction of nitrile imines to corresponding dipolarophiles, are known to exhibit a wide range of biological activity . They often occur in various types of compounds with antibacterial, antimicrobial, antidepressant, anti-inflammatory, antiviral, analgesic, immunosuppressive, and anticancer properties .

Cytotoxicity

The compounds synthesized using “5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” have shown moderate cytotoxicity in the MTT test on MCF7, A549, HEK293T, and VA13 cell lines .

Antibacterial Activity

Some of the tested compounds demonstrated some antibacterial effect against Escherichia coli (E. coli) BW25113 DTC-pDualrep2 but were almost inactive against E. coli BW25113 LPTD-pDualrep2 .

Medicinal Chemistry

Introducing conformationally rigid lipophilic moieties into a molecule is a common approach in medicinal chemistry that may lead to significant increases in biological activity . The compound “5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione” can be used in this context .

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332, which refer to potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-[(2-iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c1-15-11(17)9(12(18)16(2)13(15)19)7-8-5-3-4-6-10(8)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPPUGKGKLDHNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC=C2I)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901142646
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-iodophenyl)methylene]-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2-Iodophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

CAS RN

1616500-69-6
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-iodophenyl)methylene]-1,3-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616500-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-iodophenyl)methylene]-1,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901142646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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